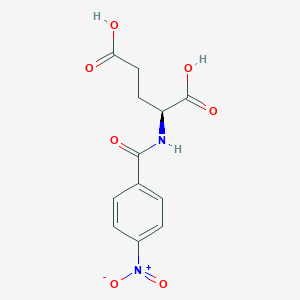

(S)-2-(4-Nitrobenzamido)pentanedioic acid

Description

The exact mass of the compound (S)-2-(4-Nitrobenzamido)pentanedioic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83096. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-(4-Nitrobenzamido)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-Nitrobenzamido)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJZBJAFCSWMKC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296919 | |

| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6758-40-3 | |

| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6758-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-nitrobenzoyl)-L-glutamic acid hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (S)-2-(4-Nitrobenzamido)pentanedioic Acid

CAS Number: 6758-40-3

This technical guide provides an in-depth overview of (S)-2-(4-Nitrobenzamido)pentanedioic acid, a compound of interest for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, and significant biological activities, with a focus on its potential as a novel therapeutic agent in allergy treatment.

Chemical and Physical Properties

(S)-2-(4-Nitrobenzamido)pentanedioic acid, also known as N-(4-Nitrobenzoyl)-L-glutamic acid, is a derivative of L-glutamic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6758-40-3 | [2][3] |

| Molecular Formula | C₁₂H₁₂N₂O₇ | [1][2] |

| Molecular Weight | 296.23 g/mol | [1][2] |

| Appearance | Almost white powder | [1] |

| Melting Point | 113 °C | [1] |

| Boiling Point | 619.9 °C at 760 mmHg | [1] |

| Storage Conditions | -20°C | [1] |

| MDL Number | MFCD00007348 | [2] |

Synthesis

(S)-2-(4-Nitrobenzamido)pentanedioic acid is typically synthesized through the condensation of p-nitrobenzoyl chloride and L-glutamic acid.[1]

Experimental Protocol: Synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid

This protocol is adapted from established patent literature for the synthesis of N-p-nitrobenzoyl-L-glutamic acid.

Materials:

-

p-Nitrobenzoic acid

-

Acylating chlorination agent (e.g., oxalyl chloride, thionyl chloride)

-

Solvent (e.g., tetrahydrofuran, 1,2-dichloroethane)

-

Initiator/Catalyst (e.g., N,N-dimethylformamide (DMF))

-

Sodium glutamate

-

Aqueous sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Preparation of p-Nitrobenzoyl Chloride:

-

To a solution of p-nitrobenzoic acid in a suitable solvent (e.g., tetrahydrofuran), add a catalytic amount of DMF.

-

Slowly add the acylating chlorination agent (e.g., oxalyl chloride) to the mixture.

-

Heat the reaction mixture to reflux and monitor for completion.

-

After the reaction is complete, cool the mixture to room temperature to obtain a solution of p-nitrobenzoyl chloride.

-

-

Condensation Reaction:

-

In a separate reaction vessel, dissolve sodium glutamate in water and adjust the pH to 8-9 with an aqueous sodium hydroxide solution.

-

Cool the sodium glutamate solution to 0-5 °C.

-

Slowly add the previously prepared p-nitrobenzoyl chloride solution to the cooled sodium glutamate solution, maintaining the pH at 8-9 by the addition of sodium hydroxide solution.

-

After the addition is complete, allow the reaction to proceed at room temperature for approximately one hour.

-

-

Isolation and Purification:

-

Acidify the reaction mixture to pH 1 with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the solid product with water.

-

Dry the product under reduced pressure to yield N-(4-nitrobenzoyl)-L-glutamic acid.

-

Biological Activity: IgE Blockage in Allergic Responses

Research has identified (S)-2-(4-Nitrobenzamido)pentanedioic acid as a potent inhibitor of the interaction between Immunoglobulin E (IgE) and allergens. This suggests its potential as a therapeutic agent for IgE-mediated allergic diseases.[4]

Quantitative Data: IgE Blockage

The following table summarizes the percentage of IgE blockage by (S)-2-(4-Nitrobenzamido)pentanedioic acid and related compounds in an in vitro study.[4]

| Compound | IgE Blockage (%) |

| N-(4-nitrobenzoyl)-L-glutamic acid | 93% |

| L-glutamic acid | 60% |

| N-carbamyl-L-glutamic acid | 42% |

| N-acetyl-L-glutamic acid | 36% |

| N-methyl-L-glutamic acid | 25% |

| D-glutamic acid | 14% |

Experimental Protocol: IgE-Allergen Binding Inhibition Assay (ELISA)

This protocol outlines a general method for assessing the inhibition of IgE binding to an allergen, adapted for testing the efficacy of (S)-2-(4-Nitrobenzamido)pentanedioic acid.

Materials:

-

Allergen-specific IgE (from sensitized animal serum or human patients)

-

Allergen of interest (e.g., 2S albumin from Ricinus communis)

-

(S)-2-(4-Nitrobenzamido)pentanedioic acid

-

ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Anti-IgE antibody conjugated to an enzyme (e.g., HRP)

-

Enzyme substrate (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with the allergen of interest diluted in coating buffer. Incubate overnight at 4 °C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

-

Inhibition Step:

-

Pre-incubate the allergen-specific IgE serum with various concentrations of (S)-2-(4-Nitrobenzamido)pentanedioic acid for 20-30 minutes at room temperature.

-

Include a control with IgE serum and no inhibitor.

-

-

Binding: Add the pre-incubated IgE-inhibitor mixtures to the washed and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add the enzyme-conjugated anti-IgE antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for (S)-2-(4-Nitrobenzamido)pentanedioic acid in an allergic context is the direct blockage of the initial binding between IgE antibodies and allergens. This preventative action occurs upstream of the cellular signaling cascade that leads to an allergic response.

IgE-Mediated Mast Cell Activation Pathway

The binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils is the critical first step in triggering an allergic reaction. This cross-linking of FcεRI initiates a downstream signaling cascade involving the activation of multiple protein tyrosine kinases, including Lyn and Syk.[5][6][7] Activated Syk then phosphorylates and activates other signaling proteins, such as phospholipase C gamma (PLCγ), leading to an increase in intracellular calcium levels and ultimately, the degranulation of the mast cell and the release of inflammatory mediators like histamine.[6][8][9]

By inhibiting the initial IgE-allergen binding, (S)-2-(4-Nitrobenzamido)pentanedioic acid effectively prevents the activation of this entire signaling pathway.

References

- 1. echemi.com [echemi.com]

- 2. aceschem.com [aceschem.com]

- 3. (S)-2-(4-Nitrobenzamido)pentanedioic acid | 6758-40-3 [sigmaaldrich.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. New Insights on Mast Cell Activation via the High Affinity Receptor for IgE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrated signalling pathways for mast-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-depth Technical Summary: (S)-2-(4-Nitrobenzamido)pentanedioic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key molecular properties of (S)-2-(4-Nitrobenzamido)pentanedioic acid.

Molecular Identity and Properties

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a derivative of glutamic acid. The structural details and key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | |

| CAS Number | 6758-40-3 | [1] |

| Chemical Formula | C₁₂H₁₂N₂O₇ | [1][2] |

| Molecular Weight | 296.23 g/mol | [1][2] |

| Alternate Molecular Weight | 296.24 g/mol | |

| MDL Number | MFCD00007348 | [1] |

Chemical Structure Representation

To illustrate the logical relationship of the atoms and functional groups within the molecule, a simplified structural diagram is presented.

References

An In-depth Technical Guide to (S)-2-(4-Nitrobenzamido)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of (S)-2-(4-Nitrobenzamido)pentanedioic acid. The information is intended for researchers and professionals involved in drug discovery and development, particularly in the fields of immunology and metabolic diseases.

Chemical Structure and Properties

(S)-2-(4-Nitrobenzamido)pentanedioic acid, also known by its IUPAC name (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid, is a derivative of L-glutamic acid.[1] The structure consists of an L-glutamic acid backbone where the amino group is acylated with a 4-nitrobenzoyl group. This chiral molecule's structure lends itself to applications in asymmetric synthesis for producing biologically active compounds.[2]

The presence of the nitroaromatic moiety and the dicarboxylic acid functionality makes it a versatile intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors.[2] It is also used in the preparation of specialty peptides and peptidomimetics.[2]

Table 1: Physicochemical and Identification Properties of (S)-2-(4-Nitrobenzamido)pentanedioic acid

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | [1] |

| CAS Number | 6758-40-3 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₇ | [2] |

| Molecular Weight | 296.23 g/mol | [2] |

| Melting Point | 117-118°C | [2] |

| Boiling Point | 619.9°C | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C | [2] |

Experimental Data

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrobenzoyl group, typically in the downfield region (around 8.0-8.5 ppm). The protons of the glutamic acid moiety, including the alpha-proton and the methylene protons, would appear at distinct chemical shifts.

-

¹³C-NMR: The carbon NMR would display resonances for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), and the aliphatic carbons of the glutamic acid residue.

-

FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the amide and carboxylic acids, and the characteristic symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of the nitro group, carboxylic acid groups, and cleavage of the amide bond.

Synthesis Protocol

A detailed method for the synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid is described in patent CN105439895A. The process involves the acylation of L-glutamic acid with 4-nitrobenzoyl chloride.

Experimental Protocol: Synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid

Materials:

-

L-(+)-Sodium glutamate

-

4-Nitrobenzoyl chloride

-

1 M Sodium hydroxide solution

-

Dichloroethane

-

Hydrochloric acid

-

Water

Procedure:

-

In a reaction vessel, dissolve 18.73 g (0.11 mol) of L-(+)-sodium glutamate in 75 g of water.

-

Adjust the pH of the solution to 8 using a 1 mol/L aqueous sodium hydroxide solution with stirring.

-

Cool the reaction mixture to 0°C.

-

Slowly add a solution of 28.31 g of 4-nitrobenzoyl chloride in dichloroethane to the reaction system dropwise.

-

Maintain the pH of the reaction system at 8 by the continuous addition of 1 mol/L aqueous sodium hydroxide solution during the dropwise addition. The reaction progress is indicated by a color change of the solution from white to purple.

-

After the addition is complete, continue the reaction for 1 hour at room temperature to ensure completion.

-

Perform a layered separation and extract the organic layer twice with water.

-

Combine the aqueous layers and acidify to a pH of 1 with hydrochloric acid.

-

Filter the precipitated crystals and dry to obtain N-p-nitrobenzoylglutamic acid.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid.

Biological Activity and Applications

(S)-2-(4-Nitrobenzamido)pentanedioic acid has shown significant potential in the field of immunology, specifically as a modulator of allergic responses. Research has demonstrated its ability to act as a potent blocker of the interaction between Immunoglobulin E (IgE) and allergenic proteins.[3]

In IgE-mediated allergies, the cross-linking of IgE antibodies bound to FcεRI receptors on the surface of mast cells and basophils by allergens triggers a signaling cascade that leads to the release of inflammatory mediators, such as histamine, causing allergic symptoms. By blocking the initial binding of the allergen to IgE, (S)-2-(4-Nitrobenzamido)pentanedioic acid can effectively prevent the initiation of this allergic cascade.[3]

Proposed Signaling Pathway Inhibition

Caption: Proposed mechanism of action for (S)-2-(4-Nitrobenzamido)pentanedioic acid in inhibiting the allergic response.

Experimental Protocol: In Vitro IgE Blockage Assay (ELISA Inhibition)

This protocol is adapted from the methodology described in "Blocking IgE with L-glutamic acid analogs as an alternative approach to allergy treatment"[3].

Materials:

-

Allergenic protein (e.g., 2S albumin from Ricinus communis)

-

Serum containing IgE specific to the allergen (from sensitized animals or allergic patients)

-

(S)-2-(4-Nitrobenzamido)pentanedioic acid

-

Phosphate-buffered saline (PBS)

-

PBS with 0.05% Tween 20 (PBS-T)

-

Blocking buffer (e.g., PBS-T with 1% gelatin)

-

Peroxidase-conjugated secondary antibody (e.g., goat anti-mouse IgE)

-

o-phenylenediamine (OPD) peroxidase substrate

-

96-well microplates

Procedure:

-

Coat the wells of a 96-well microplate with the allergenic protein (e.g., 20 µg/mL in PBS) and incubate overnight at 4°C.

-

Wash the plate with PBS-T.

-

Block the plates with blocking buffer for one hour at room temperature.

-

Wash the plate with PBS-T.

-

In a separate tube, pre-incubate the IgE-containing serum (e.g., 1:5 dilution) with (S)-2-(4-Nitrobenzamido)pentanedioic acid at a concentration of 10 µg/mL for 20 minutes.

-

Add the pre-incubated serum-blocker mixture to the wells of the microplate and incubate at 37°C for one hour.

-

Wash the wells with PBS-T.

-

Add the peroxidase-conjugated secondary antibody diluted in blocking buffer and incubate for one hour at 37°C.

-

Wash the wells with PBS-T.

-

Add the OPD substrate solution and allow the color to develop for 15 minutes.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 492 nm).

-

Calculate the percentage of inhibition by comparing the absorbance of wells with the blocker to control wells without the blocker.

Conclusion

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a chiral molecule with significant potential as a synthetic intermediate in drug development. Its demonstrated ability to block the IgE-allergen interaction highlights a promising avenue for the development of novel anti-allergic therapies. Further research into its specific molecular interactions and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide on (S)-2-(4-Nitrobenzamido)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-Nitrobenzamido)pentanedioic acid, a derivative of L-glutamic acid, belongs to the class of N-acyl-L-glutamic acids. While specific biological functions of this compound are not extensively documented in publicly available literature, its structural similarity to biologically significant molecules, such as N-acetylglutamate (NAG), suggests potential roles in metabolic regulation. This technical guide provides a summary of its known properties, a proposed synthesis and purification protocol, and an exploration of the potential biological significance of N-acyl-L-glutamic acid derivatives in cellular signaling pathways.

Chemical and Physical Properties

Commercially available data provides some fundamental properties of (S)-2-(4-Nitrobenzamido)pentanedioic acid.[1][2][3] These are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂N₂O₇ | [1][3] |

| Molecular Weight | 296.23 g/mol | [1][2][3] |

| CAS Number | 6758-40-3 | [1][2][3] |

| Physical Form | Solid | [3] |

| Melting Point | 117-118 °C | [1] |

| Boiling Point | 619.9 °C | [1] |

| Purity | Typically ≥97% | [2][3] |

| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [1][3] |

Spectroscopic Data: To date, publicly accessible ¹H NMR, ¹³C NMR, and FT-IR spectra for (S)-2-(4-Nitrobenzamido)pentanedioic acid have not been identified.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and purification of (S)-2-(4-Nitrobenzamido)pentanedioic acid is not published, a standard method for its preparation would involve the acylation of the amino group of L-glutamic acid with 4-nitrobenzoyl chloride.

Proposed Synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic Acid

This proposed protocol is based on general methods for N-acylation of amino acids.

Materials:

-

L-Glutamic acid

-

4-Nitrobenzoyl chloride

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane or another suitable solvent

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-glutamic acid in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add a solution of 4-nitrobenzoyl chloride in a suitable organic solvent (e.g., dioxane) dropwise to the cooled amino acid solution with vigorous stirring.

-

Maintain the reaction mixture at a low temperature and continue stirring for several hours after the addition is complete.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration, wash with cold water, and air dry.

Logical Workflow for Synthesis:

Caption: Proposed synthesis workflow for (S)-2-(4-Nitrobenzamido)pentanedioic acid.

Proposed Purification Protocol

The crude product from the synthesis can be purified by recrystallization.

Materials:

-

Crude (S)-2-(4-Nitrobenzamido)pentanedioic acid

-

Suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes)

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent in which it is readily soluble.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Biological Context and Potential Signaling Pathways

While no specific biological activity has been reported for (S)-2-(4-Nitrobenzamido)pentanedioic acid, the broader class of N-acyl-L-glutamic acid derivatives is known to be involved in crucial metabolic pathways.

Role of N-Acyl-L-Glutamic Acid Derivatives in Metabolism

The most well-characterized N-acyl-L-glutamic acid is N-acetylglutamate (NAG). In vertebrates, NAG is an essential allosteric activator of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle.[4][5][6] The urea cycle is critical for the detoxification of ammonia, a byproduct of amino acid catabolism. The synthesis of NAG from glutamate and acetyl-CoA is catalyzed by N-acetylglutamate synthase (NAGS).[5] Arginine acts as a positive allosteric effector of NAGS, signaling an excess of amino acids and the need to upregulate the urea cycle.[6]

In microorganisms, NAG serves as an intermediate in the biosynthesis of arginine.[7] This distinct role of NAG in different domains of life highlights the evolutionary adaptation of metabolic pathways.

Given that (S)-2-(4-Nitrobenzamido)pentanedioic acid is an N-acyl derivative of L-glutamic acid, it is plausible that it could interact with enzymes involved in glutamate metabolism. However, without experimental data, its specific targets and effects remain speculative. It may act as an inhibitor or a modulator of enzymes that recognize N-acylated glutamic acid derivatives.

Potential Signaling Pathways

The involvement of N-acyl-L-glutamic acid derivatives in cellular signaling is primarily linked to their role in metabolic regulation. The synthesis of NAG, for instance, is a key signaling event that communicates the nitrogen status of the cell to the urea cycle machinery.

Diagram of N-Acetylglutamate Synthesis and its Role in the Urea Cycle:

Caption: Regulation of the urea cycle by N-acetylglutamate.

Conclusion

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a readily available derivative of L-glutamic acid with defined physical properties. While specific experimental and biological data are currently lacking in the public domain, its synthesis and purification can be achieved through standard organic chemistry techniques. Its structural similarity to key metabolic regulators like N-acetylglutamate suggests that it may be a valuable tool for investigating enzymes involved in glutamate and nitrogen metabolism. Further research is warranted to elucidate its specific biological activities and its potential as a modulator of cellular signaling pathways.

References

- 1. (S)-2-(4-Nitrobenzamido)pentanedioic acid [myskinrecipes.com]

- 2. aceschem.com [aceschem.com]

- 3. (S)-2-(4-Nitrobenzamido)pentanedioic acid | 6758-40-3 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid, a key intermediate in the preparation of various pharmaceutical compounds.[1][2] The document details the underlying chemical reaction, a detailed experimental protocol, and quantitative data derived from established synthesis procedures.

Introduction and Overview

(S)-2-(4-Nitrobenzamido)pentanedioic acid, also known as p-Nitrobenzoyl-L-glutamic acid, is a derivative of L-glutamic acid.[2] Its synthesis is a critical step for producing more complex molecules, such as N-(p-Aminobenzoyl)glutamic acid, a precursor to Folic Acid.[3][4] The compound is synthesized through the acylation of L-glutamic acid with 4-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the formation of an amide bond between the amino group of L-glutamic acid and the acyl chloride. The reaction is typically performed in an aqueous basic solution to deprotonate the amino group, enhancing its nucleophilicity, while the acyl chloride is introduced in an immiscible organic solvent.[3]

Synthesis Pathway

The core of the synthesis is the nucleophilic acyl substitution reaction between the sodium salt of L-glutamic acid and 4-nitrobenzoyl chloride. The reaction proceeds under basic conditions to neutralize the hydrochloric acid byproduct and maintain the nucleophilicity of the amino group.

Caption: General reaction scheme for the synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 6758-40-3 | [5][6] |

| Molecular Formula | C₁₂H₁₂N₂O₇ | [6] |

| Molecular Weight | 296.23 g/mol | [2][6] |

| IUPAC Name | (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | [5] |

| Appearance | Almost white powder/solid | [2][3] |

| Melting Point | 117-118 °C | [1] |

| Boiling Point | 619.9 °C at 760 mmHg | [1][2] |

| Density | 1.501 g/cm³ | [2] |

| Flash Point | 328.7 °C | [2] |

| Storage Conditions | Room temperature, sealed in dry conditions | [5] |

Detailed Experimental Protocol

The following protocol is based on a method described in patent CN105439895, which reports a high-yield synthesis.[3][4]

Materials:

-

Sodium glutamate (L-(+)Sodium glutamate)

-

4-Nitrobenzoyl chloride

-

1,2-Dichloroethane

-

Sodium hydroxide (NaOH), 1 mol/L aqueous solution

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Preparation of Glutamate Solution: In a suitable reaction vessel, dissolve 18.73 g (0.11 mol) of sodium glutamate in 75 g of water.[3]

-

pH Adjustment: Adjust the pH of the glutamate solution to 8 using a 1 mol/L aqueous sodium hydroxide solution while stirring.[3]

-

Acylation Reaction:

-

Cool the reaction vessel to 0 °C in an ice bath.[3]

-

Slowly add a solution of 4-nitrobenzoyl chloride in 28.31 g of dichloroethane dropwise to the stirred glutamate solution.[3]

-

Continuously monitor the pH during the addition and maintain it at 8 by adding 1 mol/L NaOH solution as needed. The solution's color will gradually change, indicating the reaction is proceeding.[3]

-

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1 hour at room temperature to ensure completion.[3]

-

Work-up and Isolation:

-

Perform a phase separation to separate the aqueous and organic layers.[3]

-

Extract the organic layer twice with water.[3]

-

Combine all aqueous layers.[3]

-

Acidify the combined aqueous solution to a pH of 1 with hydrochloric acid. This will cause the product to precipitate out as crystals.[3]

-

Filter the precipitated crystals and dry them thoroughly to obtain the final product, N-p-nitrobenzoylglutamic acid.[3]

-

Experimental Workflow Diagram

The logical flow of the experimental procedure is visualized below.

Caption: Step-by-step experimental workflow.

Quantitative Experimental Data

The following table summarizes the quantitative results obtained from the described protocol.

| Parameter | Value | Reference(s) |

| Sodium Glutamate | 18.73 g (0.11 mol) | [3] |

| 4-Nitrobenzoyl Chloride Molar Ratio | 1:0.8-0.9 (Glutamate:Acyl Chloride) | [4] |

| Final Product Mass | 29.81 g | [3] |

| Yield | 99.03% (based on 4-nitrobenzoyl chloride) | [3] |

| Purity (by HPLC) | 98.43% | [3] |

Conclusion

The synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid via the Schotten-Baumann reaction of L-glutamic acid and 4-nitrobenzoyl chloride is a highly efficient and robust method. The protocol detailed herein, adapted from patent literature, demonstrates excellent yield and purity.[3] Careful control of pH and temperature is crucial for optimizing the reaction outcome. This process provides a reliable pathway for researchers and developers requiring this versatile chemical intermediate for further synthetic applications.

References

- 1. (S)-2-(4-Nitrobenzamido)pentanedioic acid [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. P-NITROBENZOYL-L-GLUTAMIC ACID | 6758-40-3 [chemicalbook.com]

- 4. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]

- 5. (S)-2-(4-Nitrobenzamido)pentanedioic acid | 6758-40-3 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Solubility of (S)-2-(4-Nitrobenzamido)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-2-(4-Nitrobenzamido)pentanedioic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a predictive analysis based on its structural features and the known solubility of analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate empirical data. This guide is intended to be a foundational resource for scientists and professionals engaged in research and development involving (S)-2-(4-Nitrobenzamido)pentanedioic acid, providing both theoretical context and practical methodologies for its solubility assessment.

Introduction

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a derivative of glutamic acid, featuring a 4-nitrobenzoyl group attached to the alpha-amino group. Its chemical structure, possessing two carboxylic acid moieties and a nitroaromatic ring, suggests a complex solubility profile that is dependent on the physicochemical properties of the solvent, as well as on pH and temperature. Understanding the solubility of this compound is critical for a range of applications, including in vitro and in vivo studies, formulation development, and analytical method development.

Predicted Solubility Profile

The solubility of (S)-2-(4-Nitrobenzamido)pentanedioic acid is influenced by its key structural components: the pentanedioic acid (glutamic acid) backbone and the 4-nitrobenzamido side chain.

-

Pentanedioic Acid Backbone: The two carboxylic acid groups are polar and capable of hydrogen bonding, which would suggest some solubility in polar protic solvents like water, especially at higher pH where the carboxylic acids are deprotonated to form more soluble carboxylate salts.

-

4-Nitrobenzamido Side Chain: The benzene ring introduces a hydrophobic character, which will limit solubility in aqueous media. The nitro group is a polar, electron-withdrawing group, and the amide linkage is also polar. These polar functionalities may enhance solubility in polar aprotic solvents.

Based on these features, the following general solubility trends can be predicted:

-

Aqueous Solubility: The compound is expected to have low intrinsic solubility in pure water due to the hydrophobic benzene ring. However, its solubility is predicted to be highly pH-dependent. In acidic to neutral pH, the carboxylic acid groups will be protonated, leading to lower solubility. In basic media (e.g., aqueous solutions of sodium bicarbonate or sodium hydroxide), the carboxylic acids will deprotonate to form carboxylate salts, which are significantly more water-soluble.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents are likely to be effective at dissolving the compound due to their ability to form hydrogen bonds with the carboxylic acid and amide groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are also expected to be good solvents for this compound due to dipole-dipole interactions with the polar nitro and amide groups.

-

Nonpolar Solvents (e.g., hexane, toluene): The compound is expected to have very low solubility in nonpolar solvents due to its overall polar nature.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for (S)-2-(4-Nitrobenzamido)pentanedioic acid has been found in a review of scientific literature and chemical databases. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording such data.

Table 1: Experimental Solubility Data Template for (S)-2-(4-Nitrobenzamido)pentanedioic Acid

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | 2.0 | Shake-Flask/HPLC | ||

| Water | 25 | 7.4 | Shake-Flask/HPLC | ||

| Water | 25 | 9.0 | Shake-Flask/HPLC | ||

| Ethanol | 25 | N/A | Shake-Flask/HPLC | ||

| Methanol | 25 | N/A | Shake-Flask/HPLC | ||

| DMSO | 25 | N/A | Shake-Flask/HPLC | ||

| Acetone | 25 | N/A | Shake-Flask/HPLC | ||

| Acetonitrile | 25 | N/A | Shake-Flask/HPLC | ||

| Hexane | 25 | N/A | Shake-Flask/HPLC |

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for determining the equilibrium solubility of (S)-2-(4-Nitrobenzamido)pentanedioic acid using the shake-flask method, which is a widely accepted technique for solubility measurement.[1][2][3]

Materials and Equipment

-

(S)-2-(4-Nitrobenzamido)pentanedioic acid (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Shake-Flask Solubility Determination Protocol

-

Preparation: Add an excess amount of solid (S)-2-(4-Nitrobenzamido)pentanedioic acid to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[2]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[3]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For more complete separation, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution. This concentration represents the solubility.

-

The logical workflow for this experimental protocol is illustrated in the diagram below.

References

(S)-2-(4-Nitrobenzamido)pentanedioic Acid: A Technical Safety and Research Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, physicochemical properties, and potential biological relevance of (S)-2-(4-Nitrobenzamido)pentanedioic acid. This document is intended to serve as a foundational resource for professionals in research and drug development who may be handling or investigating this compound. Due to the limited availability of in-depth toxicological and biological data in the public domain, this guide emphasizes safe handling practices based on information from suppliers and draws plausible research contexts from studies on structurally related molecules.

Section 1: Chemical and Physical Properties

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a chiral derivative of glutamic acid. Its chemical structure, incorporating a nitrobenzamido group, suggests its potential as a bioactive molecule. The following table summarizes its key chemical and physical properties as compiled from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 6758-40-3 | Sigma-Aldrich, MySkinRecipes[1] |

| Molecular Formula | C₁₂H₁₂N₂O₇ | MySkinRecipes[1] |

| Molecular Weight | 296.23 g/mol | MySkinRecipes[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Sigma-Aldrich, MySkinRecipes[1] |

Section 2: Safety and Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Sigma-Aldrich

Based on these classifications, the following precautionary measures are recommended when handling this compound.

Handling and Storage

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Section 3: Potential Biological Activity and Experimental Protocols

While specific biological data for (S)-2-(4-Nitrobenzamido)pentanedioic acid is limited, research on related pentanedioic acid derivatives suggests potential applications as enzyme inhibitors. One such study identified derivatives as farnesyltransferase inhibitors, which are a target in cancer therapy.

Hypothetical Mechanism of Action: Farnesyltransferase Inhibition

The diagram below illustrates a potential mechanism of action if (S)-2-(4-Nitrobenzamido)pentanedioic acid were to act as a farnesyltransferase inhibitor. This is a hypothetical pathway based on the activity of structurally related compounds and should be experimentally verified.

Caption: Hypothetical inhibition of farnesyltransferase by (S)-2-(4-Nitrobenzamido)pentanedioic acid.

Example Experimental Protocol: In Vitro Farnesyltransferase Activity Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound against farnesyltransferase. This protocol is provided as an illustrative example and would require optimization for specific laboratory conditions.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-2-(4-Nitrobenzamido)pentanedioic acid against human farnesyltransferase (FTase).

Materials:

-

Recombinant human FTase

-

Fluorescently labeled farnesyl pyrophosphate (FPP) analog

-

Biotinylated Ras peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT)

-

(S)-2-(4-Nitrobenzamido)pentanedioic acid stock solution (in DMSO)

-

Streptavidin-coated microplates

-

Plate reader capable of fluorescence detection

Workflow:

Caption: Generalized workflow for an in vitro farnesyltransferase inhibition assay.

Procedure:

-

Prepare a serial dilution of (S)-2-(4-Nitrobenzamido)pentanedioic acid in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.

-

Add the FTase enzyme and biotinylated Ras peptide to the wells and pre-incubate.

-

Initiate the enzymatic reaction by adding the fluorescent FPP analog.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by transferring the reaction mixture to a streptavidin-coated microplate.

-

Incubate to allow the biotinylated product to bind to the plate.

-

Wash the plate to remove unbound reagents.

-

Measure the fluorescence of each well using a plate reader.

-

Plot the fluorescence signal against the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 4: Conclusion

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a research chemical with limited publicly available safety and biological data. The provided hazard statements necessitate careful handling in a laboratory setting with appropriate personal protective equipment. While its specific biological function is not well-characterized, its structural similarity to known enzyme inhibitors suggests that it could be a valuable tool in drug discovery research, particularly in areas such as oncology. The experimental protocol and hypothetical mechanism of action presented here serve as a starting point for further investigation into the bioactivity of this compound. Researchers are strongly encouraged to conduct their own risk assessments and experimental validations.

References

The Role of (S)-2-(4-Nitrobenzamido)pentanedioic Acid in Glutamate Carboxypeptidase II Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Nitrobenzamido)pentanedioic acid, a derivative of L-glutamic acid with the IUPAC name (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid , has emerged as a compound of interest within the scientific community, particularly in the context of enzyme inhibition. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its putative role as an inhibitor of Glutamate Carboxypeptidase II (GCPII), a key enzyme implicated in neurological disorders and cancer.

Chemical Properties and Synthesis

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a chiral molecule built upon the scaffold of L-glutamic acid. The introduction of a 4-nitrobenzoyl group to the alpha-amino group of glutamic acid significantly alters its electronic and steric properties, which is crucial for its biological activity.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | |

| CAS Number | 6758-40-3 | |

| Molecular Formula | C₁₂H₁₂N₂O₇ | |

| Molecular Weight | 296.23 g/mol | |

| Appearance | Almost white powder | [1] |

| Purity | 98.43% (by HPLC) | [1][2] |

Synthesis Protocol

A detailed and high-yield synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid has been described in the literature.[1][2] The process involves the condensation of L-glutamic acid (in the form of its sodium salt, monosodium glutamate) with 4-nitrobenzoyl chloride.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for (S)-2-(4-Nitrobenzamido)pentanedioic acid.

Detailed Methodology:

-

Preparation of Reactant Solution: 18.73 g (0.11 mol) of sodium glutamate is dissolved in 75 g of water. The pH of the solution is adjusted to 8 using a 1 mol/L aqueous sodium hydroxide solution with stirring.[1][2]

-

Condensation Reaction: A solution of 28.31 g of 4-nitrobenzoyl chloride in dichloroethane is slowly added dropwise to the sodium glutamate solution at 0°C. Throughout the addition, the pH of the reaction mixture is maintained at 8 with a 1 mol/L aqueous sodium hydroxide solution. The reaction is allowed to proceed for 1 hour at room temperature.[1][2]

-

Work-up: After the reaction is complete, the layers are separated. The organic layer is extracted twice with water. The combined aqueous layers are then acidified to a pH of 1 with hydrochloric acid.[1]

-

Isolation: The resulting precipitate is collected by filtration and dried to yield N-p-nitrobenzoyl-L-glutamic acid.[1]

This method reports a high yield of 99.03% with a purity of 98.43% as determined by HPLC.[1][2]

Biological Activity: Inhibition of Glutamate Carboxypeptidase II

Signaling Pathway of GCPII and its Inhibition

Caption: Proposed mechanism of GCPII inhibition.

Inhibition of GCPII by compounds like (S)-2-(4-Nitrobenzamido)pentanedioic acid is a promising therapeutic strategy. By blocking the enzymatic activity of GCPII, these inhibitors can prevent the breakdown of NAAG. This leads to two key outcomes:

-

Increased NAAG Levels: Elevated levels of NAAG can enhance the activation of metabotropic glutamate receptor 3 (mGluR3), which is known to have neuroprotective effects.

-

Reduced Glutamate Levels: By preventing the hydrolysis of NAAG, GCPII inhibitors can lower the concentration of glutamate in the synaptic cleft, thereby mitigating glutamate-induced excitotoxicity, a pathological process implicated in various neurodegenerative diseases.

The structure-activity relationship (SAR) studies of various GCPII inhibitors have highlighted the importance of a glutamic acid or a similar dicarboxylic acid moiety for binding to the enzyme's active site. The aroyl group, in this case, the 4-nitrobenzoyl group, occupies a hydrophobic pocket, and its electronic properties can influence the binding affinity.

Applications and Future Directions

The primary application of (S)-2-(4-Nitrobenzamido)pentanedioic acid in research is as a potential inhibitor of GCPII for studying its role in neurological and psychiatric disorders. Furthermore, it serves as a valuable intermediate in the synthesis of more complex molecules, including analogs of folic acid.[3]

Future research should focus on:

-

Quantitative Biological Assays: Determining the specific inhibitory potency (IC₅₀ and Kᵢ values) of (S)-2-(4-Nitrobenzamido)pentanedioic acid against GCPII.

-

Structure-Activity Relationship Studies: Synthesizing and testing a series of N-aroyl-L-glutamic acid derivatives to understand the influence of different substituents on the benzoyl ring on inhibitory activity.

-

In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to assess its therapeutic potential.

Conclusion

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a synthetically accessible derivative of L-glutamic acid with strong potential as a Glutamate Carboxypeptidase II inhibitor. Its straightforward synthesis and the established therapeutic relevance of GCPII inhibition make it a compelling subject for further investigation in the fields of medicinal chemistry and neuropharmacology. The detailed experimental protocols and understanding of its putative mechanism of action provided in this guide are intended to facilitate future research and drug development efforts targeting the glutamate system.

References

Technical Guide: Spectroscopic Profile of (S)-2-(4-Nitrobenzamido)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic profile of (S)-2-(4-Nitrobenzamido)pentanedioic acid (CAS No: 6758-40-3). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the compound's chemical structure, supplemented by data from analogous compounds. It also includes generalized, detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid

-

Molecular Formula: C₁₂H₁₂N₂O₇

-

Molecular Weight: 296.24 g/mol

-

Structure:

Predicted Spectroscopic Data

The following data tables summarize the predicted spectroscopic characteristics for (S)-2-(4-Nitrobenzamido)pentanedioic acid. These predictions are derived from established principles of spectroscopy and analysis of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 2H | 2 x -COOH |

| ~9.1 | Doublet | 1H | -NH- |

| ~8.4 | Doublet | 2H | Aromatic H (ortho to -NO₂) |

| ~8.2 | Doublet | 2H | Aromatic H (ortho to -C=O) |

| ~4.5 | Multiplet | 1H | α-CH |

| ~2.4 | Multiplet | 2H | γ-CH₂ |

| ~2.1 | Multiplet | 2H | β-CH₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | -COOH (C5) |

| ~172.5 | -COOH (C1) |

| ~165.0 | Amide -C=O |

| ~150.0 | Aromatic C (para to -C=O) |

| ~140.0 | Aromatic C (ipso to -C=O) |

| ~130.0 | Aromatic CH (ortho to -C=O) |

| ~124.0 | Aromatic CH (ortho to -NO₂) |

| ~52.0 | α-CH |

| ~30.0 | γ-CH₂ |

| ~27.0 | β-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Sample State: Solid, KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 2500 | Broad | O-H Stretch | Carboxylic Acid |

| ~3300 | Medium | N-H Stretch | Amide |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid |

| ~1660 | Strong | C=O Stretch (Amide I) | Amide |

| ~1590 | Strong | N-H Bend (Amide II) | Amide |

| 1550 - 1500 | Strong | N-O Asymmetric Stretch | Nitro Group |

| 1350 - 1300 | Strong | N-O Symmetric Stretch | Nitro Group |

| ~1500, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization: Electrospray, ESI)

| m/z Value | Ion Type | Predicted Fragment |

| 297.06 | [M+H]⁺ | Protonated molecular ion |

| 319.04 | [M+Na]⁺ | Sodiated molecular ion |

| 295.05 | [M-H]⁻ | Deprotonated molecular ion |

| 251.06 | [M-COOH]⁺ | Loss of a carboxyl group |

| 150.02 | [C₇H₄NO₃]⁺ | 4-Nitrobenzoyl cation |

| 147.04 | [C₅H₈NO₄]⁺ | Glutamic acid fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as (S)-2-(4-Nitrobenzamido)pentanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.[1]

-

Transfer the sample into a clean, dry NMR tube.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the tube.[1][3] The sample should be fully dissolved to form a homogeneous solution.[3]

-

If the solution contains particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]

-

Cap the NMR tube securely.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).

-

For ¹³C NMR, acquire the spectrum using proton decoupling. A higher number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the KBr pellet method, which is common for solid samples.[4]

-

Sample Preparation:

-

Place approximately 1-2 mg of the solid sample into an agate mortar.[5]

-

Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[6]

-

Gently grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[6]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water).[7][8]

-

Perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.[8] A typical dilution involves taking 10 µL of the stock solution and diluting it with 1 mL of the analysis solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid for positive ion mode).[7]

-

Ensure the final solution is free of any precipitate; filter if necessary.[7][8]

-

Transfer the final solution to a 2mL mass spectrometry vial.[7]

-

-

Data Acquisition:

-

Set up the ESI-MS instrument in either positive or negative ion mode.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize key ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to obtain a stable signal.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

-

For high-resolution mass spectrometry (HRMS), calibrate the instrument using a known standard to ensure accurate mass measurement.

-

Workflow and Pathway Visualization

As no specific signaling pathways involving this compound are documented, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a chemical compound like (S)-2-(4-Nitrobenzamido)pentanedioic acid.

References

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. organomation.com [organomation.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

An In-depth Technical Guide on the Biological Role of N-Protected Glutamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid, a fundamental excitatory neurotransmitter in the mammalian central nervous system, plays a pivotal role in neural communication, memory formation, and learning.[1] The modification of its structure through N-protection—the attachment of a protecting group to the alpha-amino group—creates a diverse class of derivatives with significant biological and therapeutic potential. This N-protection strategy alters the parent molecule's physicochemical properties, leading to modulated receptor interactions, metabolic stability, and bioavailability. This guide explores the multifaceted biological roles of N-protected glutamic acid derivatives, from their function as endogenous metabolites to their application as pharmacological agents and research tools.

Endogenous N-Protected Derivatives and Their Metabolic Significance

The body naturally produces several N-protected glutamic acid derivatives that are integral to metabolic pathways.

-

N-Acetylaspartylglutamate (NAAG): As the third most abundant neurotransmitter in the mammalian nervous system, NAAG is a dipeptide composed of N-acetylaspartate and glutamate.[2] It is a selective agonist at the metabotropic glutamate receptor 3 (mGluR3).[3] The levels of NAAG are tightly regulated by the enzyme Glutamate Carboxypeptidase II (GCPII), which hydrolyzes it into N-acetylaspartate (NAA) and glutamate.[3][4] This regulation is crucial for modulating glutamatergic signaling and preventing excitotoxicity.[4][5]

-

Pyroglutamic Acid (5-oxoproline): This derivative is formed by the intramolecular cyclization of glutamic acid.[6] It is a key intermediate in the γ-glutamyl cycle, essential for the synthesis and recycling of glutathione, a major cellular antioxidant.[7][8] Elevated levels of pyroglutamic acid can indicate glutathione depletion and are associated with metabolic acidosis (5-oxoprolinuria), particularly in cases of acetaminophen overdose or certain genetic disorders.[6][8][9]

-

N-Carbamoylglutamate (NCG): NCG is a stable analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase-1 (CPS-1).[10] CPS-1 is the rate-limiting enzyme in the urea cycle. By activating this enzyme, NCG promotes the synthesis of arginine and detoxification of ammonia.[10][11] It is used therapeutically and as a feed additive in livestock to improve nitrogen metabolism and production efficiency.[10][11][12][13]

Pharmacological Applications in Drug Development

The strategic N-protection of glutamic acid has yielded numerous compounds with therapeutic promise, particularly as enzyme inhibitors and receptor ligands.

Inhibition of Glutamate Carboxypeptidase II (GCPII)

GCPII (also known as NAALADase) is a prime target for therapeutic intervention in a range of neurological disorders.[4] By inhibiting GCPII, the synaptic concentration of NAAG increases, enhancing its neuroprotective effects through mGluR3 activation.[2][4] This mechanism is being explored for conditions characterized by glutamate excitotoxicity or neuroinflammation.

Therapeutic Areas:

-

Neuroprotection: GCPII inhibitors have shown efficacy in preclinical models of stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS) by reducing glutamate-mediated neurotoxicity.[2][4]

-

Pain Management: These inhibitors can moderate neuropathic and inflammatory pain responses.[2][4]

-

Cognitive Enhancement: By increasing NAAG levels, GCPII inhibitors have demonstrated pro-cognitive effects in models of Alzheimer's disease and multiple sclerosis.[2][14]

-

Cancer Imaging and Therapy: GCPII is also known as Prostate-Specific Membrane Antigen (PSMA) and is highly expressed on prostate cancer cells.[2][4] This has led to the development of high-affinity GCPII inhibitors for imaging and radiochemical therapies for prostate cancer.[2]

Ligands for Glutamate Receptors

Modifying the N-terminus of glutamate and its analogs can fine-tune their affinity and selectivity for various ionotropic (NMDA, AMPA, Kainate) and metabotropic glutamate receptor subtypes.[15][16][17] N-protection can alter the charge and steric profile of the ligand, influencing how it fits into the receptor's binding pocket. This strategy is crucial for developing selective agonists or antagonists to treat neurological and psychiatric disorders. For example, some methylated 2-aminoadipic acid analogs (a homolog of glutamic acid) show varied activity as NMDA receptor agonists or antagonists depending on their stereochemistry.[15]

Data Presentation: Quantitative Activity of GCPII Inhibitors

The following table summarizes the inhibitory activity of selected N-protected glutamic acid derivatives against Glutamate Carboxypeptidase II.

| Compound | Derivative Type | Target | Assay Type | IC50 / Ki Value | Reference |

| 2-PMPA | Phosphonate-based | GCPII | Enzyme Inhibition | Ki = 300 pM | [4] |

| GPI 5232 | Phosphonate-based | GCPII | Enzyme Inhibition | Data Preclinical | [4] |

| VA-033 | Phosphonate-based | GCPII | Enzyme Inhibition | Data Preclinical | [4] |

| Phenylalkylphosphonamidates | Phosphonamidate-based | GCPII | Enzyme Inhibition | Ki values in nM range | [4] |

Note: This table is illustrative. Specific quantitative values often vary between studies and assay conditions.

Experimental Protocols

Detailed methodologies are critical for the synthesis and evaluation of these derivatives.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of N-Protected Glutamic Acid Analogs

This protocol outlines the synthesis of peptide-based derivatives, a common approach for creating targeted ligands.[18][19]

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (including Fmoc-Glu(OAllyl)-OH)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Reagents: Piperidine, PyBOP, HOBt, DIEA, Trifluoroacetic acid (TFA)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) and silane (e.g., PhSiH₃) for deprotection

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once, then wash thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, PyBOP, HOBt, and DIEA in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin. Repeat for each amino acid in the sequence.

-

Side-Chain Deprotection (for cyclization): For a residue like Fmoc-Glu(OAllyl)-OH, remove the allyl protecting group using a palladium catalyst and a scavenger like PhSiH₃ in DCM.[18]

-

On-Resin Cyclization (if applicable): After selective deprotection of side chains, perform intramolecular cyclization using coupling reagents like PyBOP/HOBt/DIEA.[18]

-

Final Cleavage: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove remaining side-chain protecting groups.[18]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.

Protocol for GCPII Enzyme Inhibition Assay

This assay determines the potency of a synthesized derivative in inhibiting GCPII activity.

Materials:

-

Recombinant human GCPII enzyme

-

Substrate: N-Acetylaspartyl-[³H]glutamate ([³H]NAAG)

-

Assay Buffer: Tris-HCl buffer with NaCl and CoCl₂

-

Test compounds (N-protected glutamic acid derivatives)

-

Anion exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microtiter plate, combine the assay buffer, a specific concentration of the test compound (inhibitor), and the GCPII enzyme.

-

Pre-incubation: Incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the [³H]NAAG substrate to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding a strong acid (e.g., formic acid).

-

Product Separation: The reaction mixture contains unhydrolyzed [³H]NAAG and the product, [³H]glutamate. Separate the product from the substrate by passing the mixture through a column containing an anion exchange resin. The positively charged [³H]glutamate will pass through, while the negatively charged [³H]NAAG will be retained.

-

Quantification: Collect the flow-through containing [³H]glutamate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Pathways and Workflows

Signaling Pathway: GCPII Inhibition and Neuromodulation

References

- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. N-acetylaspartylglutamate (NAAG) and glutamate carboxypeptidase II: An abundant peptide neurotransmitter-enzyme system with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 7. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 8. grokipedia.com [grokipedia.com]

- 9. litfl.com [litfl.com]

- 10. The significance of N-carbamoylglutamate in ruminant production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential role of N-carbamoyl glutamate in biosynthesis of arginine and its significance in production of ruminant animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Dietary N-Carbamylglutamate on Growth Performance, Apparent Digestibility, Nitrogen Metabolism and Plasma Metabolites of Fattening Holstein Bulls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Inhibition of Glutamate Carboxypeptidase II (GCPII) activity as a treatment for cognitive impairment in multiple sclerosis | Semantic Scholar [semanticscholar.org]

- 15. Glutamate receptor ligands: synthesis, stereochemistry, and enantiopharmacology of methylated 2-aminoadipic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]

- 19. dspace.mit.edu [dspace.mit.edu]

Methodological & Application

Application Notes and Protocols: Coupling Reaction of 4-Nitrobenzoic Acid and L-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry, central to the synthesis of peptides, pharmaceuticals, and other biologically active molecules. This document provides detailed protocols for the coupling of 4-nitrobenzoic acid and L-glutamic acid to form N-(4-nitrobenzoyl)-L-glutamic acid. This compound is a key intermediate in the synthesis of N-(p-aminobenzoyl)-L-glutamic acid, a direct precursor to folic acid (Vitamin B9) and its derivatives, such as methotrexate, which are crucial in drug development.[1][2]

Two primary methods for this coupling reaction are presented:

-

Acid Chloride Method: A high-yield method involving the reaction of 4-nitrobenzoyl chloride with the sodium salt of L-glutamic acid (sodium glutamate).

-

EDC/NHS Coupling Method: A widely used carbodiimide-mediated coupling that allows for the direct reaction of 4-nitrobenzoic acid and L-glutamic acid under mild conditions.[3]

These protocols are designed to provide researchers with the necessary details to successfully perform this synthesis and to understand its relevance in the broader context of pharmaceutical development.

Data Presentation

Table 1: Quantitative Data for Acid Chloride Method[2]

| Parameter | Value | Notes |

| Reactants | ||

| Sodium Glutamate | 18.73 g (0.11 mol) | |

| 4-Nitrobenzoyl Chloride | 28.31 g (in dichloroethane) | Molar ratio of Sodium Glutamate to 4-nitrobenzoyl chloride is approximately 1.1:1. |

| Reaction Conditions | ||

| Solvent | Water and Dichloroethane | Biphasic reaction system. |

| Temperature | 0°C (addition), Room Temp (reaction) | Initial cooling to control reactivity. |

| pH | 8.0 - 9.0 | Maintained with 1 mol/L NaOH. |

| Reaction Time | 1 - 3 hours | |

| Product & Yield | ||

| Product | N-(4-nitrobenzoyl)-L-glutamic acid | |

| Yield | 97.02% - 99.03% | Based on 4-nitrobenzoyl chloride. |

| Purity (HPLC) | 97.65% - 98.43% |

Table 2: Representative Data for EDC/NHS Coupling Method

| Parameter | Typical Range | Notes |

| Reactants | Molar ratios are relative to the limiting reagent (typically the carboxylic acid). | |

| 4-Nitrobenzoic Acid | 1.0 equivalent | |

| L-Glutamic Acid | 1.0 - 1.2 equivalents | |

| EDC | 1.1 - 1.5 equivalents | To ensure efficient activation of the carboxylic acid.[4] |

| NHS/Sulfo-NHS | 1.1 - 1.5 equivalents | To stabilize the activated intermediate and improve efficiency.[4] |

| Reaction Conditions | ||

| Activation Solvent | Anhydrous DMF, DMSO, or DCM | Must be non-protic and anhydrous. |

| Coupling Solvent | Aqueous Buffer (e.g., PBS, MES) | |

| Activation pH | 4.5 - 6.0 | Optimal for EDC activation.[5] |

| Coupling pH | 7.2 - 8.0 | Optimal for amine reaction with NHS-ester.[5] |

| Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 2 - 12 hours | |

| Product & Yield | ||

| Product | N-(4-nitrobenzoyl)-L-glutamic acid | |

| Expected Yield | 70% - 90% | Highly dependent on reaction scale and purification method.[6] |

Experimental Protocols

Protocol 1: Acid Chloride Method for N-(4-nitrobenzoyl)-L-glutamic acid Synthesis

This protocol is adapted from patent CN105439895A and describes a high-yield synthesis using 4-nitrobenzoyl chloride and sodium glutamate.[2]

Materials:

-

Sodium Glutamate (18.73 g, 0.11 mol)

-

4-Nitrobenzoyl chloride solution in dichloroethane (containing ~0.10 mol of the acid chloride)

-

Deionized Water (75 g)

-

1 mol/L Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl)

-

Reaction vessel with stirring and temperature control

-

pH meter

-